2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 2-position and a formyl group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . Another approach involves the use of copper(II) salts in the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that can handle a broad substrate scope. The use of trifluoroacetonitrile as a precursor is particularly advantageous due to its availability and reactivity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
What sets 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both the trifluoromethyl and formyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C9H5F3N2O |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h1-5H |
InChI Key |
DSAAPMTUNPROQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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